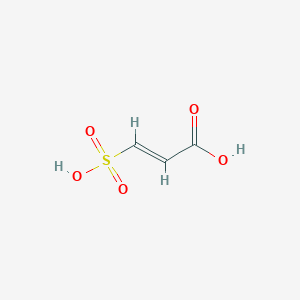
3-Sulfoacrylic acid
Overview
Description
3-Sulfoacrylic acid, also known as (2E)-3-Sulfoacrylic acid, is an organic compound with the molecular formula C₃H₄O₅S. It is characterized by the presence of a sulfonic acid group attached to an acrylic acid moiety.
Preparation Methods
3-Sulfoacrylic acid can be synthesized through several methods. One common synthetic route involves the dehydrochlorination of 2-chloro-3-sulfopropionic acid with alkali . Another method includes the ammonolysis of 2-chloro-3-sulfopropionic acid to produce DL-Cysteic acid (3-sulfoalanine), which can then be converted to this compound . These methods highlight the versatility of the compound’s synthesis, allowing for various reaction conditions and starting materials.
Chemical Reactions Analysis
3-Sulfoacrylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield various oxidation products.
Reduction: Reduction reactions can be performed using appropriate reducing agents, leading to the formation of reduced derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include alkali for dehydrochlorination and ammonia for ammonolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Sulfoacrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Sulfoacrylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group plays a crucial role in these interactions, influencing the compound’s reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Sulfoacrylic acid can be compared with other similar compounds, such as:
DL-Cysteic acid (3-sulfoalanine): This compound is a derivative of this compound and shares similar chemical properties.
(2Z)-3-Sulfoacrylic acid: Another isomer of this compound with different stereochemistry. The uniqueness of this compound lies in its specific structure and reactivity, which distinguish it from these related compounds.
Properties
IUPAC Name |
(E)-3-sulfoprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O5S/c4-3(5)1-2-9(6,7)8/h1-2H,(H,4,5)(H,6,7,8)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTXYFXSCAQCRB-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CS(=O)(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/S(=O)(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)
![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)
![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)
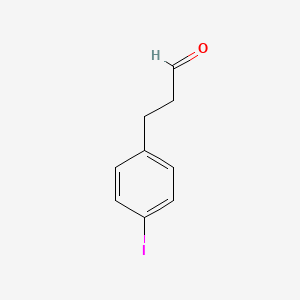
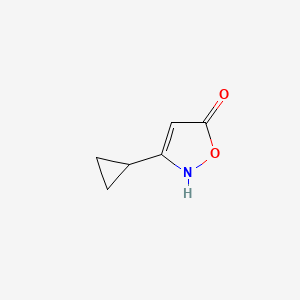
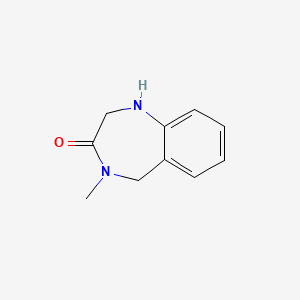
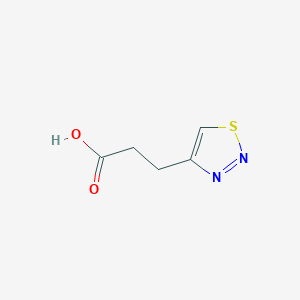

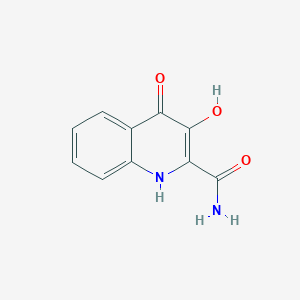

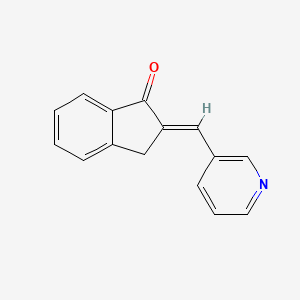
![[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6615413.png)
![tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate](/img/structure/B6615415.png)
